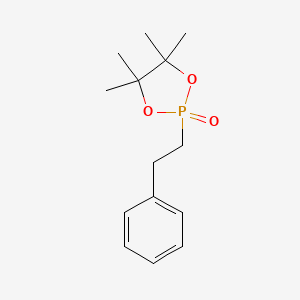![molecular formula C47H84N2O4 B14254140 N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine CAS No. 183960-46-5](/img/structure/B14254140.png)
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is a synthetic compound characterized by its unique structure, which includes a benzoyl group attached to an L-alanine moiety, with dioctadecylcarbamoyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine typically involves the following steps:
Formation of Dioctadecylcarbamoyl Chloride: Dioctadecylamine is reacted with thionyl chloride to form dioctadecylcarbamoyl chloride.
Acylation Reaction: The dioctadecylcarbamoyl chloride is then reacted with 4-aminobenzoic acid to form N-[4-(Dioctadecylcarbamoyl)benzoyl]amine.
Coupling with L-Alanine: Finally, the N-[4-(Dioctadecylcarbamoyl)benzoyl]amine is coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
Applications De Recherche Scientifique
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biomolecule modifier, enhancing the stability and functionality of proteins and peptides.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine involves its interaction with biological membranes and proteins. The dioctadecylcarbamoyl groups facilitate insertion into lipid bilayers, altering membrane fluidity and permeability. Additionally, the benzoyl and L-alanine moieties can interact with specific protein targets, modulating their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-phenylalanine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-valine
- N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-lysine
Uniqueness
N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine is unique due to its specific combination of dioctadecylcarbamoyl groups and L-alanine, which confer distinct amphiphilic properties. This makes it particularly suitable for applications in drug delivery and biomolecule modification, where both hydrophilic and hydrophobic interactions are crucial.
Propriétés
Numéro CAS |
183960-46-5 |
|---|---|
Formule moléculaire |
C47H84N2O4 |
Poids moléculaire |
741.2 g/mol |
Nom IUPAC |
(2S)-2-[[4-(dioctadecylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C47H84N2O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-49(46(51)44-38-36-43(37-39-44)45(50)48-42(3)47(52)53)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-39,42H,4-35,40-41H2,1-3H3,(H,48,50)(H,52,53)/t42-/m0/s1 |
Clé InChI |
LHRQEAIHXVOBBL-WBCKFURZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=C(C=C1)C(=O)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


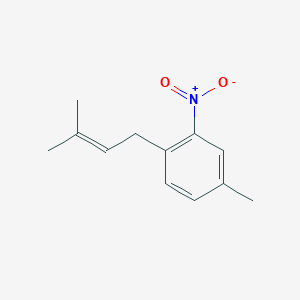
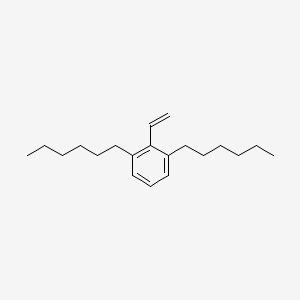
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
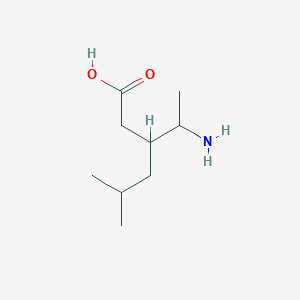
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
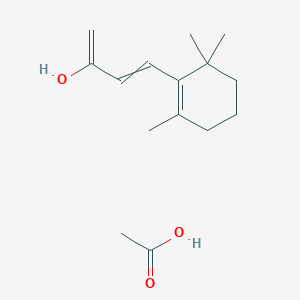

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
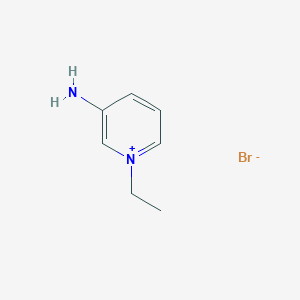
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
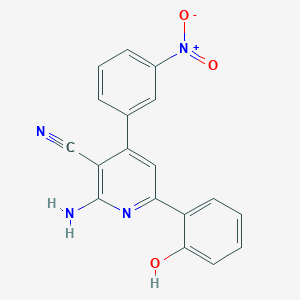

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
